2-amino-1-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.:
Cat. No.: VC16282502
Molecular Formula: C22H23N5O4
Molecular Weight: 421.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N5O4 |
|---|---|
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | 2-amino-1-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Standard InChI | InChI=1S/C22H23N5O4/c1-29-11-10-24-22(28)18-19-21(26-15-7-5-4-6-14(15)25-19)27(20(18)23)16-9-8-13(30-2)12-17(16)31-3/h4-9,12H,10-11,23H2,1-3H3,(H,24,28) |
| Standard InChI Key | MDUBNPPMGYQAKO-UHFFFAOYSA-N |
| Canonical SMILES | COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=C(C=C4)OC)OC)N |
Introduction
The compound 2-amino-1-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide represents a complex heterocyclic molecule with potential applications in medicinal chemistry. Its structure combines a pyrroloquinoxaline core with functional groups that suggest bioactivity, particularly in pharmacological or biochemical contexts.
Molecular Composition
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Core Structure: The pyrrolo[2,3-b]quinoxaline scaffold is a fused heterocyclic system known for its biological activity.
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Substituents:
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Amino group (-NH2): Positioned at the second carbon of the pyrrole ring.
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Dimethoxyphenyl group: A 2,4-dimethoxy substitution on the phenyl ring enhances electron density and may influence binding interactions.
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Methoxyethyl amide group: This polar moiety contributes to solubility and potential hydrogen bonding.
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Molecular Formula
The molecular formula can be deduced as , based on the functional groups described.
Medicinal Chemistry
The pyrroloquinoxaline framework has been widely studied for its pharmacological properties:
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Anticancer Activity: Compounds with quinoxaline derivatives have shown activity against various cancer cell lines by inhibiting DNA synthesis or targeting specific enzymes.
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Antimicrobial Properties: The amino and methoxy groups may enhance interactions with microbial enzymes or cell membranes.
Mechanism of Action
While specific data for this compound is unavailable, related quinoxaline derivatives often act by:
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Inhibiting kinases or other enzymes critical to cellular signaling.
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Interfering with DNA replication or repair mechanisms.
General Synthetic Approach
The synthesis of such a compound typically involves:
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Formation of the Pyrrolo[2,3-b]quinoxaline Core:
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Cyclization reactions between substituted o-phenylenediamines and α-keto acids or esters.
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Introduction of Substituents:
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Amination via nucleophilic substitution to add the amino group.
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Methoxylation using methylating agents like dimethyl sulfate for the phenyl ring.
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Attachment of the methoxyethyl amide group through amidation reactions.
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Challenges in Synthesis
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Maintaining regioselectivity during cyclization.
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Avoiding side reactions during functional group modifications.
Analytical Characterization
To confirm the structure and purity of the compound, various techniques would be employed:
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NMR Spectroscopy: To identify chemical shifts corresponding to aromatic protons, methoxy groups, and amide protons.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups (e.g., NH stretch for amine, C=O stretch for amide).
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X-ray Crystallography: For detailed structural elucidation if crystalline samples are available.
In Vitro Studies
Potential assays include:
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Cytotoxicity tests against cancer cell lines (e.g., MCF-7, HCT-116).
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Antibacterial or antifungal screening to evaluate antimicrobial efficacy.
In Vivo Studies
If promising in vitro results are observed, animal models could be used to assess:
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Pharmacokinetics (absorption, distribution, metabolism, excretion).
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Toxicity profiles at varying dosages.
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